molecular formula C24H34O8 B12630040 Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B12630040
M. Wt: 450.5 g/mol
InChI Key: FJZKABHJGTZDRK-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound with a unique structure. This compound is characterized by its cyclohexane ring, which is substituted with various functional groups, including hydroxyl, methoxy, and carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of functional groups: The hydroxyl, methoxy, and carboxylate groups can be introduced through various organic reactions such as hydroxylation, methylation, and esterification.

    Final assembly: The final step involves the esterification of the intermediate compound with 2-methylpropyl alcohol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the hydroxyl and carbonyl functional groups and have similar biological activities.

    Coumarin derivatives: These compounds also contain a lactone ring and exhibit various biological properties.

    Benzimidazole derivatives: These compounds have similar structural features and are known for their antimicrobial activities.

Uniqueness

Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C24H34O8

Molecular Weight

450.5 g/mol

IUPAC Name

bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C24H34O8/c1-13(2)11-31-22(27)20-17(26)10-24(5,29)21(23(28)32-12-14(3)4)19(20)15-7-8-16(25)18(9-15)30-6/h7-9,13-14,19-21,25,29H,10-12H2,1-6H3

InChI Key

FJZKABHJGTZDRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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